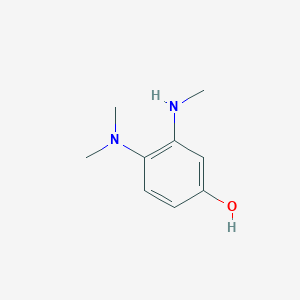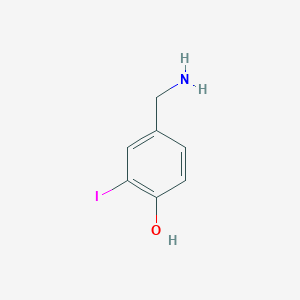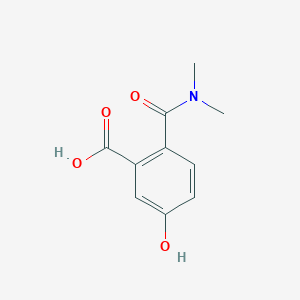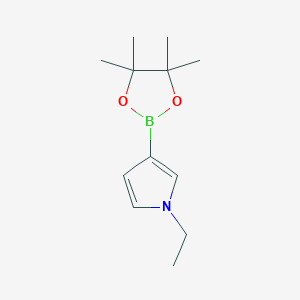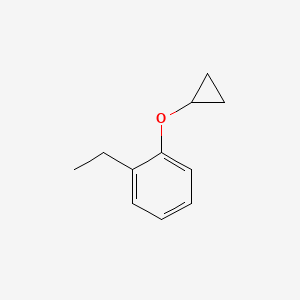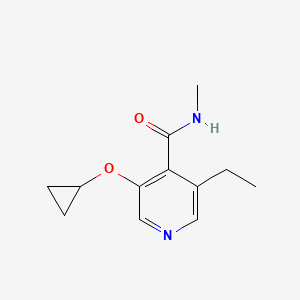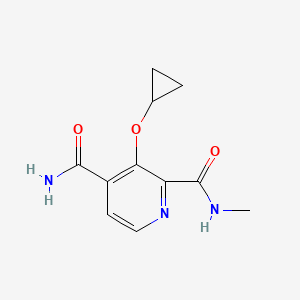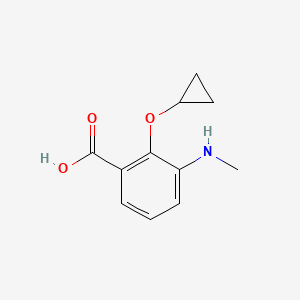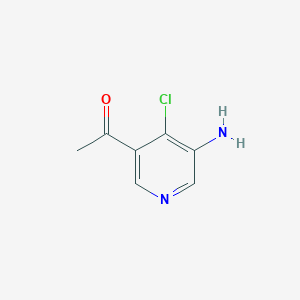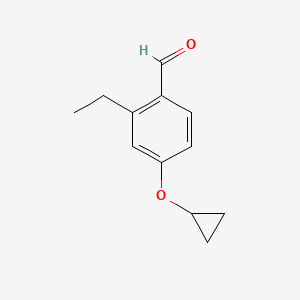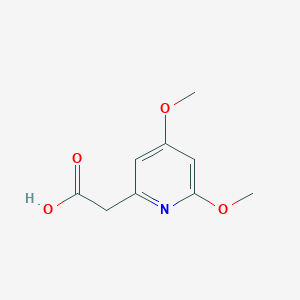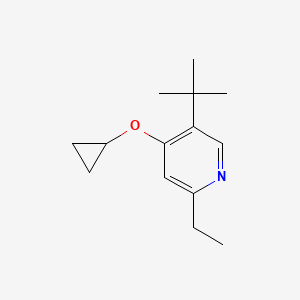
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine is an organic compound characterized by its unique structural features, including a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and ethyl groups, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in THF or DMF as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated compounds.
科学的研究の応用
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved in these interactions are complex and depend on the specific biological context.
類似化合物との比較
Similar Compounds
5-Tert-butyl-4-cyclopropoxy-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
5-Tert-butyl-4-cyclopropoxy-2-propylpyridine: Similar structure but with a propyl group instead of an ethyl group.
4-Cyclopropoxy-2-ethylpyridine: Lacks the tert-butyl group.
Uniqueness
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where these properties are desired.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
5-tert-butyl-4-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-8-13(16-11-6-7-11)12(9-15-10)14(2,3)4/h8-9,11H,5-7H2,1-4H3 |
InChIキー |
OPYRVBBUTNYEPV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=N1)C(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


